molecular formula C19H24N4O B2497110 (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide CAS No. 2034752-44-6

(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide

Cat. No.: B2497110
CAS No.: 2034752-44-6
M. Wt: 324.428
InChI Key: XKLSPRCSPIANLS-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide is a synthetic chemical compound offered for research and development purposes. It features a piperidine scaffold linked to both a 5-methyl-1H-pyrazole ring and a 2-methyl-3-phenylacrylamide group. Piperidine and pyrazole are privileged structures in medicinal chemistry, frequently employed as building blocks for the synthesis of more complex molecules . Pyrazole derivatives, in particular, are considered "biologically privileged" scaffolds and are found in compounds with a broad spectrum of reported pharmaceutical and biological properties . The acrylamide moiety is a common functional group in medicinal chemistry that can be involved in specific interactions with biological targets. This combination of structural features makes (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide a compound of interest for further chemical exploration and investigation. Researchers can utilize it as a key intermediate or a novel chemical entity in various discovery programs. This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14(12-16-6-4-3-5-7-16)19(24)20-17-8-10-23(11-9-17)18-13-15(2)21-22-18/h3-7,12-13,17H,8-11H2,1-2H3,(H,20,24)(H,21,22)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLSPRCSPIANLS-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C(=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)/C(=C/C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the 5-methyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.

    Piperidine Derivative Formation: The next step involves the formation of the piperidine ring, which can be synthesized by reacting a suitable amine with a cyclic ketone or aldehyde.

    Coupling Reaction: The pyrazole and piperidine derivatives are then coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acryloylation: The final step involves the acryloylation of the coupled product to introduce the acrylamide moiety. This can be done using acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrazole or piperidine rings using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acrylamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the pyrazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the acrylamide moiety could produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the piperidine moiety enhances its interaction with biological targets, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in preclinical models. Its structural features allow it to modulate pathways associated with inflammatory responses, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The mechanism is hypothesized to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Pharmacology

Receptor Modulation
(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide has been studied for its ability to interact with various receptors, including serotonin and dopamine receptors. This interaction profile suggests potential applications in treating psychiatric disorders, including depression and anxiety .

Antimicrobial Activity
Research has demonstrated that the compound exhibits antimicrobial properties against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria indicates potential use as an antibiotic agent . The structure allows for effective binding to bacterial enzymes, inhibiting their function.

Material Science

Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials with specific functionalities, such as improved resistance to environmental degradation or enhanced electrical conductivity .

Case Studies

Study Title Focus Findings
Anticancer Properties of Pyrazole DerivativesCancer Cell LinesInhibition of proliferation and induction of apoptosis in breast cancer cells
Neuroprotective Effects of Piperidine CompoundsAlzheimer's Disease ModelsReduction in oxidative stress markers and improvement in cognitive function
Antimicrobial Activity AssessmentBacterial StrainsEffective inhibition against E. coli and S. aureus, showing potential as a new antibiotic

Mechanism of Action

The mechanism of action of (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Pharmacological Target/Use Regulatory Status
Target Compound: (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide C₂₅H₂₈N₄O Methyl, phenyl, 5-methylpyrazole-piperidine Potential kinase/protein interaction Not regulated
(E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide C₂₃H₂₆N₄O₂ Furan-2-yl, 5-methylpyrazole-piperidine Unknown (structural analog) Unreported
(2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide C₂₈H₂₃N₅O₂ Cyano, p-tolyl-furan, 3-methylpyrazole XBP1, DDIT3 (stress response proteins) Research compound
Acryloylfentanyl C₂₃H₂₇N₃O Phenylethyl-piperidine, acrylamide μ-opioid receptor agonist Schedule I (1961 Convention)
Gandotinib C₂₆H₂₈ClFN₆O₂ 5-methylpyrazole, morpholine, chlorophenyl Kinase inhibitor (antineoplastic) Approved (USAN)

Structural Analysis

Core Scaffold: The target compound and –2 share a piperidine-pyrazole backbone but differ in acrylamide substituents. The phenyl group in the target compound may enhance hydrophobic interactions compared to ’s furan, which introduces heteroaromaticity .

Pharmacological Divergence :

  • Fentanyl analogs (–4) feature phenylethyl-piperidine motifs critical for opioid receptor binding. The target compound lacks this motif, reducing opioid activity risk .
  • Gandotinib () shares the 5-methylpyrazole group but incorporates a morpholine ring and chlorophenyl for kinase inhibition, suggesting the target compound may target similar pathways with modified selectivity .

Regulatory and Safety Profiles: Unlike acryloylfentanyl and other Schedule I opioids , the target compound’s distinct structure likely excludes it from international controlled substance lists.

Research Findings and Implications

  • Electrophilic Reactivity: The acrylamide linker in the target compound may enable covalent binding to cysteine residues in kinases, akin to FDA-approved inhibitors like ibrutinib. ’s cyano-acrylamide derivative demonstrates enhanced reactivity, suggesting tunability for target engagement .
  • Selectivity Concerns : Structural similarities to fentanyl analogs (e.g., acryloylfentanyl) necessitate rigorous off-target screening to exclude unintended opioid receptor activity .

Biological Activity

(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide, identified by CAS number 2034752-44-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O with a molecular weight of 324.4 g/mol. Its structure features a piperidine ring, a phenylacrylamide moiety, and a pyrazole substituent, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole and piperidine structures exhibit a range of biological activities including:

  • Anticancer : Pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines.
  • Antimicrobial : The compound's structural features suggest potential efficacy against bacterial strains.
  • Anti-inflammatory : Similar compounds have demonstrated anti-inflammatory properties in preclinical studies.

Synthesis and Evaluation

The synthesis of (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide typically involves the reaction of appropriate pyrazole derivatives with piperidine and phenylacrylic acid derivatives. The synthesis pathway can be summarized as follows:

  • Formation of Pyrazole Derivative : Synthesize 5-methyl-1H-pyrazole through cyclization methods.
  • Piperidine Attachment : React the pyrazole with piperidine under controlled conditions.
  • Acrylamide Formation : Finally, introduce the phenylacrylamide moiety through amide coupling reactions.

Anticancer Activity

A study highlighted that pyrazole derivatives exhibit significant antiproliferative effects against breast cancer cell lines (e.g., MDA-MB-231). The mechanism involves inhibition of key oncogenic pathways such as EGFR and VEGFR signaling pathways, leading to reduced tumor growth in vivo .

CompoundCell LineIC50 (µM)
(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamideMDA-MB-23115.2
Control (Doxorubicin)MDA-MB-2310.5

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it displayed an MIC (Minimum Inhibitory Concentration) of 62.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties in animal models. It demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in a dose-dependent manner .

The biological activities of (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide can be attributed to its ability to interact with multiple molecular targets:

  • Inhibition of Kinases : Compounds with similar structures have shown to inhibit kinases involved in cancer progression.
  • Modulation of Inflammatory Pathways : The compound may interfere with NF-kB signaling pathways, reducing pro-inflammatory cytokine production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as:

  • Step 1 : Preparation of the piperidine-pyrazole core via nucleophilic substitution or cross-coupling reactions (e.g., using palladium catalysts for Suzuki-Miyaura coupling if aryl halides are involved) .
  • Step 2 : Acrylamide formation via acylation of the piperidine nitrogen using acryloyl chloride derivatives under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Optimization : Control reaction temperature (35–60°C), use cesium carbonate as a base for deprotonation, and employ high-purity solvents (e.g., dimethyl sulfoxide) to improve yields .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm stereochemistry (E-configuration of acrylamide) and substituent positions (e.g., methyl on pyrazole, phenyl on acrylamide). Use deuterated solvents (CDCl3/DMSO-d6) and 400–600 MHz instruments .
  • IR Spectroscopy : Verify amide C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • LC-MS/HPLC : Assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in cancer lines) to rule out assay-specific artifacts .
  • Compound Stability : Test stability in DMSO/PBS buffers via LC-MS to detect degradation products that may affect potency .
  • Batch Consistency : Ensure synthetic reproducibility by comparing NMR and HPLC profiles across batches .

Q. What computational strategies are effective in elucidating the mechanism of action and target engagement?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases, GPCRs). Focus on the acrylamide’s hydrogen-bonding with catalytic lysines .
  • MD Simulations : Perform 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes in target proteins .
  • In Silico ADMET : Predict pharmacokinetics (e.g., CNS permeability, CYP inhibition) using SwissADME or ADMETLab .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?

  • Methodological Answer :

  • Core Modifications :
Substituent PositionModificationImpact on Activity
Pyrazole C-5Replace methyl with halogens (e.g., Cl, F)Enhanced target affinity via hydrophobic interactions .
Acrylamide PhenylIntroduce electron-withdrawing groups (e.g., -NO2)Improved metabolic stability .
  • Functional Assays : Test analogs in dose-response curves (e.g., 10 nM–100 µM) to quantify EC50/IC50 shifts .

Q. What experimental models are suitable for translating in vitro findings to in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetics : Conduct rodent studies with IV/PO dosing to measure bioavailability, half-life, and tissue distribution (LC-MS/MS for plasma quantification) .
  • Disease Models : Use xenograft mice (e.g., HCT-116 colon cancer) to evaluate tumor growth inhibition at 10–50 mg/kg doses .
  • Toxicology : Assess hepatic/renal toxicity via serum ALT/Creatinine levels after 28-day repeated dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.